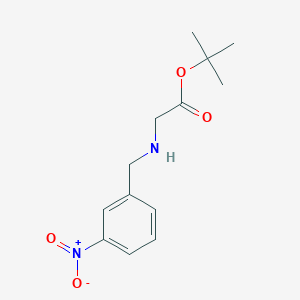

Tert-butyl 2-(3-nitrobenzylamino)acetate

Description

Tert-butyl 2-(3-nitrobenzylamino)acetate is a nitro-substituted benzylamine derivative with a tert-butyl ester group. This compound is structurally characterized by a 3-nitrobenzylamino moiety linked to an acetate backbone, protected by a tert-butyl ester. Its structural analogs, such as tert-butyl 2-(3-formylphenoxy)acetate and tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate, share functional groups that influence reactivity, stability, and hazards, enabling comparative analysis.

Properties

Molecular Formula |

C13H18N2O4 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

tert-butyl 2-[(3-nitrophenyl)methylamino]acetate |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)9-14-8-10-5-4-6-11(7-10)15(17)18/h4-7,14H,8-9H2,1-3H3 |

InChI Key |

OWPIMOUJVOLDMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNCC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

- Tert-butyl 2-(3-nitrobenzylamino)acetate: Contains a nitrobenzylamino group (-NH-CH₂-C₆H₃(NO₂)) and a tert-butyl ester.

- Tert-butyl 2-(3-formylphenoxy)acetate: Features a formylphenoxy group (-O-C₆H₃(CHO)), where the aldehyde (-CHO) is highly reactive, enabling nucleophilic additions or oxidations. This contrasts with the nitro group’s redox activity .

- Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate: Includes a piperidine ring and a primary amine (-NH₂), making it prone to alkylation or acylation reactions. The tert-butyl ester here serves as a protective group for carboxylate functionalities .

Stability and Degradation

- Nitrobenzylamino derivative: Likely stable under standard conditions but may decompose upon exposure to strong oxidizers or reducing agents, releasing nitrobenzene derivatives.

- Formylphenoxy derivative: The aldehyde group is prone to oxidation, necessitating storage in inert atmospheres .

- Piperidine derivative : Stable at recommended temperatures but reactive with strong acids/bases due to the amine group .

Research Findings and Limitations

- Toxicity Data : Direct toxicological studies on the target compound are absent, but extrapolation from similar structures indicates moderate acute toxicity (e.g., LD₅₀ > 300 mg/kg for nitroaromatics) .

- Environmental Impact : Nitro compounds are often persistent in ecosystems, but disposal guidelines for tert-butyl esters recommend incineration via licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.